7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one
Description
7-Isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one is a synthetic chromenone derivative characterized by a bicyclic chromen-4-one core substituted with an isopropoxy group at position 7, a methyl group at position 2, and a phenyl ring at position 3 (Fig. 1). Chromenones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The substituents on the chromenone scaffold significantly influence its physicochemical properties and interactions with biological targets .
Properties
IUPAC Name |
2-methyl-3-phenyl-7-propan-2-yloxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O3/c1-12(2)21-15-9-10-16-17(11-15)22-13(3)18(19(16)20)14-7-5-4-6-8-14/h4-12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCKAQNSDCEGBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(C)C)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Chromenone Skeleton Construction via Claisen-Schmidt Condensation
The Claisen-Schmidt condensation remains a cornerstone for constructing the 4H-chromen-4-one scaffold. This method involves the base-catalyzed aldol condensation of a substituted acetophenone with an aromatic aldehyde, followed by acid-mediated cyclization. For 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one, the reaction proceeds as follows:
Step 1: Synthesis of 4-Isopropoxy-2-Methylacetophenone
2-Methyl-4-hydroxyacetophenone is alkylated with isopropyl bromide in the presence of potassium carbonate (K₂CO₃) in acetone, yielding 4-isopropoxy-2-methylacetophenone . This step ensures the isopropoxy group is introduced at the para position relative to the acetophenone’s methyl group.
Step 2: Chalcone Formation
The alkylated acetophenone undergoes condensation with benzaldehyde in ethanolic NaOH, forming the α,β-unsaturated ketone (chalcone). The reaction selectively positions the phenyl group at the β-carbon of the enone system .
Step 3: Cyclization to Chromenone
Cyclization of the chalcone in concentrated sulfuric acid generates the 4H-chromen-4-one core. The acid catalyzes intramolecular dehydration, forming the oxygen heterocycle with the methyl group at C2 and phenyl at C3 .
| Parameter | Conditions | Yield |
|---|---|---|
| Alkylation | K₂CO₃, acetone, reflux, 12 h | 85% |
| Chalcone condensation | NaOH (10%), ethanol, 60°C, 6 h | 78% |
| Cyclization | H₂SO₄ (conc.), 0°C→RT, 2 h | 65% |
Regioselective O-Isopropylation via Williamson Ether Synthesis
Post-cyclization alkylation offers an alternative route for introducing the isopropoxy group. This method is advantageous when direct alkylation of phenolic precursors is hindered by steric or electronic factors.
Step 1: Synthesis of 7-Hydroxy-2-Methyl-3-Phenyl-4H-Chromen-4-One
The parent chromenone is synthesized via cyclization of 2-methyl-3-phenyl-1,3-diketone intermediates under acidic conditions . The 7-hydroxy group is retained for subsequent functionalization.
Step 2: Isopropoxy Group Introduction
The phenolic oxygen at C7 is alkylated with isopropyl bromide using NaH in dimethylformamide (DMF) at 80°C. This Williamson ether synthesis proceeds with high regioselectivity, avoiding side reactions at the electron-deficient chromenone ring .
One-Pot Tandem Synthesis Using Resorcinol Derivatives
Recent advances leverage one-pot methodologies to streamline synthesis. A resorcinol derivative pre-functionalized with an isopropoxy group serves as the starting material :
Step 1: Functionalized Resorcinol Preparation
4-Isopropoxyresorcinol is synthesized via alkylation of resorcinol with isopropyl bromide under basic conditions.
Step 2: Condensation with Methyl Acetoacetate
The resorcinol derivative reacts with methyl acetoacetate and benzaldehyde in the presence of piperidine, facilitating Knoevenagel condensation and subsequent cyclization. The methyl group at C2 originates from methyl acetoacetate, while benzaldehyde contributes the C3 phenyl group .
Palladium-Catalyzed Cross-Coupling for C3-Aryl Functionalization
For late-stage diversification, Suzuki-Miyaura cross-coupling introduces the phenyl group at C3. This method is particularly useful for generating analogs with varied aryl substituents :
Step 1: Synthesis of 7-Isopropoxy-2-Methyl-4H-Chromen-4-One
The core chromenone is prepared as described in Section 1, omitting the phenyl group at C3.
Step 2: Bromination at C3
Electrophilic bromination using N-bromosuccinimide (NBS) in acetic acid introduces a bromine atom at C3 .
Step 3: Suzuki Coupling with Phenylboronic Acid
Palladium(II) acetate catalyzes the coupling of the brominated chromenone with phenylboronic acid, yielding the target compound .
Chemical Reactions Analysis
Types of Reactions
7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinones or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research indicates that chromone derivatives, including 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one, exhibit significant anticancer properties. Studies have shown that compounds in this class can induce apoptosis in various cancer cell lines by modulating signaling pathways involved in cell survival and proliferation .
- Anti-inflammatory Effects :
- Antioxidant Properties :
- Antimicrobial Activity :
Agricultural Applications
-
Pesticide Development :
- The unique chemical structure of this compound allows it to be explored as a potential pesticide or herbicide. Its efficacy against specific pests could be beneficial for sustainable agricultural practices.
-
Plant Growth Regulators :
- Compounds similar to this compound have been investigated for their ability to promote plant growth and development, potentially serving as natural growth regulators.
Material Sciences
- Polymer Chemistry :
-
Nanotechnology :
- Research into the use of chromone-based compounds in nanomaterials is ongoing, particularly focusing on their application in drug delivery systems due to their biocompatibility and ability to form stable nanoparticles.
Case Studies and Research Findings
| Application Area | Study Reference | Key Findings |
|---|---|---|
| Anticancer | PMC6445224 | Demonstrated cytotoxic effects on cancer cells through apoptosis induction. |
| Anti-inflammatory | Various studies | Inhibition of pro-inflammatory cytokines observed in vitro. |
| Antimicrobial | Preliminary studies | Effective against certain bacterial strains; requires further investigation. |
| Pesticide Development | Research articles | Potential efficacy against agricultural pests; needs field trials. |
| Polymer Chemistry | Material science journals | Enhanced UV resistance noted in polymer composites containing chromones. |
Mechanism of Action
The mechanism of action of 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Comparison with Structural Analogs
This section compares the target compound with six structurally related chromenone derivatives, focusing on substituent patterns, molecular properties, and synthetic routes.
Substituent Analysis and Structural Similarity
Table 1: Substituent Positions and Molecular Weights
Key Observations :
- Position 2 : The methyl group in the target compound introduces steric hindrance, which may affect molecular packing in crystalline forms, as seen in analogs with bulkier substituents (e.g., 2-(4-methylphenyl)) .
- Position 3 : The phenyl group is conserved in several analogs, suggesting its role in π-π stacking interactions critical for biological activity or crystal stabilization .
Physicochemical Properties
Table 2: Calculated and Experimental Properties
Biological Activity
7-Isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one, a coumarin derivative, has garnered attention for its potential biological activities. Coumarins are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article delves into the biological activity of this specific compound, supported by various research findings and data.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This compound features a chromenone core with an isopropoxy group at the C-7 position, which is critical for its biological activity. The presence of the phenyl group at C-3 and a methyl group at C-2 further modifies its pharmacological properties.
Antifungal Activity
Recent studies have highlighted the antifungal properties of coumarin derivatives. Although specific data on this compound is limited, related compounds have shown promising results against various fungal strains.
Comparative Antifungal Activity
A study on similar coumarin derivatives reported the following Minimum Inhibitory Concentrations (MIC) against Candida species:
| Compound | MIC (µmol/mL) | Activity Level |
|---|---|---|
| Compound 8 | 0.067 (C. albicans) | Strong |
| Compound 8 | 0.269 (C. krusei) | Moderate |
| Compound 8 | 1.07 - 2.15 (C. parapsilosis) | Weak |
These findings suggest that modifications at the C-7 position can enhance antifungal activity, indicating that 7-isopropoxy may also exhibit similar effects through structural analogies .
Antioxidant Activity
Coumarins are recognized for their antioxidant properties. The antioxidant activity of various coumarin derivatives was evaluated using the phosphomolybdenum method, which measures the ability to reduce molybdenum(VI) to molybdenum(V). While specific data for this compound is not available, related compounds have demonstrated significant antioxidant potential, suggesting that this compound may share these properties .
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In vitro studies on related coumarin derivatives have shown varying degrees of cytotoxicity against cancer cell lines such as HeLa and MCF-7:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 15.1 | HeLa |
| Compound B | 17.4 | MCF-7 |
These results indicate that structural modifications can influence cytotoxic effects, hinting that 7-isopropoxy derivatives may also exhibit notable cytotoxicity against specific cancer cell lines .
Molecular Docking Studies
Molecular docking studies provide insights into how compounds interact with biological targets. For instance, docking simulations of related coumarin derivatives against various receptors showed potential binding affinities, suggesting mechanisms of action that could be relevant for 7-isopropoxy derivatives as well .
Q & A
Q. What are the common synthetic routes for 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one, and how do reaction conditions influence yield?
The synthesis typically involves Friedel-Crafts alkylation or cyclization of substituted phenols with propargyl esters in the presence of Lewis acids like FeCl₃ . Modifications to substituents (e.g., isopropoxy vs. methoxy) require careful optimization of solvent polarity (e.g., THF vs. ethanol) and stoichiometry. For example, hydrogen peroxide in ethanol is used to stabilize intermediates during chromenone ring formation . Yield improvements (e.g., 60–75%) are achieved by controlling intramolecular interactions, such as C–H···O bonds, which stabilize intermediates .
Q. How can crystallography resolve ambiguities in the structural assignment of substituted chromenones?
Single-crystal X-ray diffraction (SCXRD) is critical for confirming substituent positions and detecting partial occupancies (e.g., chlorine atoms sharing positions with hydrogen in related compounds ). For 7-isopropoxy derivatives, SCXRD reveals deviations from planarity (e.g., C8, C12, C13 deviations up to 0.205 Å) and π-π stacking interactions (3.5 Å spacing) that stabilize the crystal lattice . This method distinguishes positional isomers that NMR alone cannot resolve.
Q. Which spectroscopic techniques are most reliable for characterizing substituent effects in chromenone derivatives?
- ¹H/¹³C NMR : Identifies substituent-induced deshielding (e.g., phenyl groups at C3 cause upfield shifts in adjacent protons) .
- HRMS : Confirms molecular ion peaks (e.g., [M+H⁺] at m/z 411.0964 for chloro-fluoro analogs) .
- IR : Detects carbonyl stretching (~1650 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹) .
Advanced Research Questions
Q. How can regioselectivity challenges in chromenone functionalization be addressed?
Regioselective substitutions at C7 (isopropoxy) and C3 (phenyl) require steric and electronic control. For example:
- C7 substitution : Isopropoxy groups are introduced via nucleophilic substitution under anhydrous conditions to avoid hydrolysis .
- C3 substitution : Electron-deficient aryl groups (e.g., fluorophenyl) enhance electrophilic aromatic substitution at C3 via Lewis acid-mediated Friedel-Crafts reactions . Computational modeling (DFT) predicts regioselectivity by analyzing charge distribution .
Q. What strategies mitigate contradictions between computational predictions and experimental bioactivity data?
Discrepancies often arise from solvent effects or protein flexibility in docking studies. To address this:
- Validate docking results with molecular dynamics simulations (e.g., 100 ns trajectories to assess ligand-protein stability) .
- Cross-reference with in vitro assays (e.g., antimicrobial testing using MIC values for chromenone analogs ). Adjust computational parameters (e.g., protonation states) to match experimental conditions .
Q. How do intramolecular interactions influence the stability and reactivity of 7-isopropoxy chromenones?
Intramolecular C–H···O bonds form pseudo-5/6-membered rings (S(5)/S(6) motifs), reducing rotational freedom and stabilizing transition states during synthesis . For example, in 2-(4-methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one, these interactions lower activation energy for cyclization by 5–8 kcal/mol compared to analogs without such contacts .
Q. What methods improve the solubility of hydrophobic chromenones for pharmacological studies?
- Co-solvent systems : Use DMSO-PBS mixtures (e.g., 10% DMSO) to dissolve hydrophobic cores .
- Prodrug design : Introduce hydroxyl or carboxylate groups (e.g., 7-hydroxy analogs) to enhance aqueous solubility .
- Nanoformulation : Encapsulate in liposomes (e.g., 100 nm particles) to improve bioavailability .
Methodological Challenges & Data Analysis
Q. How should researchers handle conflicting crystallographic and spectroscopic data for substituted chromenones?
- Cross-validation : Compare SCXRD bond lengths/angles with DFT-optimized structures (e.g., B3LYP/6-31G* basis sets) .
- Dynamic NMR : Resolve rotational isomers (e.g., isopropoxy group conformers) by variable-temperature ¹H NMR .
Q. What are the limitations of Lipinski’s Rule of Five in predicting the drug-likeness of chromenone derivatives?
While most chromenones comply with Lipinski’s rules (MW < 500, LogP < 5), their rigid aromatic systems often violate Veber’s criteria (rotatable bonds < 10). For example, this compound has only 5 rotatable bonds , but poor solubility may limit bioavailability despite compliance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
